molecular formula C20H19N3OS B4550410 2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4550410
M. Wt: 349.5 g/mol
InChI Key: GSIQTMYTJDAWDX-WQRHYEAKSA-N
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Description

2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a useful research compound. Its molecular formula is C20H19N3OS and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.12488341 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation of Structurally Diverse Libraries

Research demonstrates the use of ketonic Mannich bases for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This approach is pivotal in medicinal chemistry for the synthesis of novel molecules with potential biological activities (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions, showcasing the application of such compounds in protecting metals against corrosion, which is essential for extending the life of metal components in industrial settings (Hu et al., 2016).

Anti-inflammatory Screening

The synthesis and screening of benzimidazole derivatives for anti-inflammatory activity indicate the role of such compounds in drug discovery and development. Certain synthesized compounds have shown significant anti-inflammatory effects, comparable to standard drugs, highlighting their potential as therapeutic agents (Prajapat & Talesara, 2016).

Fluorescent Proton Sponge Analogues

Studies on dimethylamino derivatives of benzoquinoline and benzoquinazolines as fluorescent proton sponge analogues illustrate the exploration of these compounds' basicity and fluorescence properties. Such research contributes to the understanding of proton sponges and their applications in sensing, catalysis, and organic synthesis (Pozharskii et al., 2016).

Properties

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-12-9-16-17(10-13(12)2)23-19(24)18(25-20(23)21-16)11-14-5-7-15(8-6-14)22(3)4/h5-11H,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIQTMYTJDAWDX-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 4
2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
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2-[4-(dimethylamino)benzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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